

A Technical Guide to the Physical Properties of Bis[(pinacolato)boryl]methane

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Compound of Interest

Compound Name: Bis[(pinacolato)boryl]methane

Cat. No.: B124671

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Abstract

Bis[(pinacolato)boryl]methane (CAS 78782-17-9) is a versatile bifunctional organoboron compound that has emerged as a critical reagent in organic synthesis and medicinal chemistry.^{[1][2]} Its utility as a key building block for creating carbon-carbon and carbon-boron bonds, particularly in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, makes a thorough understanding of its physical properties essential for its effective application.^[2] This guide provides a detailed overview of the core physical and chemical properties of **Bis[(pinacolato)boryl]methane**, outlines standard experimental protocols for their determination, and illustrates its functional role in key chemical transformations.

Core Physical and Chemical Properties

Bis[(pinacolato)boryl]methane, also known by its systematic name 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is a white to off-white crystalline solid at room temperature.^{[1][3][4][5]} It is noted for its stability and ease of handling compared to other organometallic reagents, though it is sensitive to air and should be stored under an inert atmosphere.^{[1][6]} The compound is slightly soluble in chloroform and methanol.^{[3][4][7]}

Data Summary

The key quantitative physical properties of **Bis[(pinacolato)boryl]methane** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₆ B ₂ O ₄	[1][7][8]
Molecular Weight	267.97 g/mol	[1][8][9]
Melting Point	48 - 55 °C	[1][2][7][9]
Boiling Point	272.0 ± 23.0 °C (Predicted)	[3][4][7]
Density	0.97 ± 0.1 g/cm ³ (Predicted)	[3][4][7]
Appearance	White to off-white crystalline powder/solid	[1][10]
Solubility	Slightly soluble in Chloroform, Methanol	[3][4][7]
Storage Temperature	2 - 8 °C	[1][3][9]
Flash Point	>110 °C	[3][4][7]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **Bis[(pinacolato)boryl]methane**.

- ¹H-NMR (Proton Nuclear Magnetic Resonance):** The ¹H-NMR spectrum provides structural confirmation of the molecule. In a CDCl₃ solvent, the spectrum is characterized by a prominent singlet for the 24 protons of the methyl groups on the pinacolato ligands and a signal for the two protons of the central methylene (CH₂) bridge.[11]
- ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C-NMR spectrum complements the proton NMR by showing signals for the different carbon environments within the molecule.
- IR (Infrared) Spectroscopy:** The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups. Key absorptions would be expected for C-H stretching

and bending, B-O stretching, and C-O stretching vibrations.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of **Bis[(pinacolato)boryl]methane**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **Bis[(pinacolato)boryl]methane** is packed into a glass capillary tube to a height of 2-3 mm.^[1] The packing must be dense to ensure accurate measurement.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
- **Measurement:** The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds.

Methodology for ¹H-NMR:

- **Sample Preparation:** Approximately 5-25 mg of **Bis[(pinacolato)boryl]methane** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.^[12] Complete dissolution is necessary for a high-resolution spectrum.

- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is then tuned, and the magnetic field is "shimmed" to maximize its homogeneity.
- **Data Acquisition:** A sequence of radiofrequency pulses is applied to the sample, and the resulting signal (Free Induction Decay or FID) is recorded.
- **Data Processing:** A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected. The chemical shifts of the peaks are referenced to an internal standard, typically tetramethylsilane (TMS).^[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

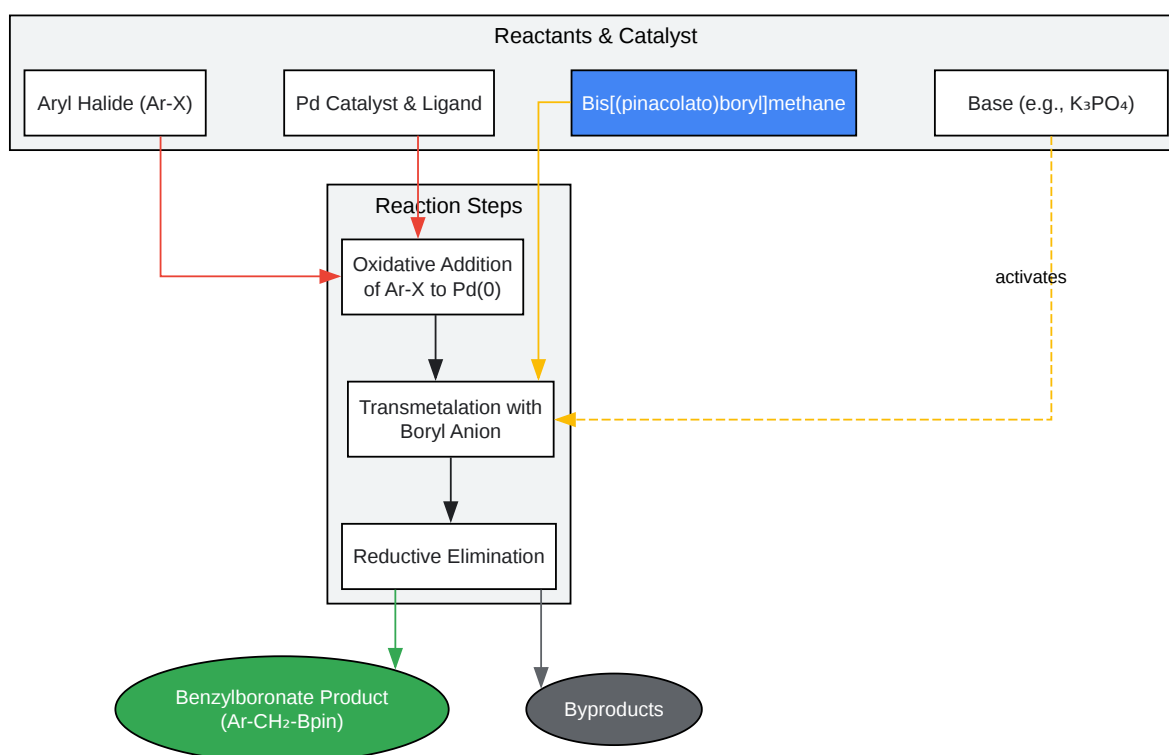
- **Background Spectrum:** A background spectrum of the empty ATR crystal is collected. This is necessary to subtract signals from the atmosphere (e.g., CO₂, H₂O).
- **Sample Application:** A small amount of the solid **Bis[(pinacolato)boryl]methane** is placed directly onto the ATR crystal, ensuring good contact.
- **Sample Spectrum Acquisition:** The sample is scanned with the IR beam. The instrument records an interferogram, which is then mathematically converted to an IR spectrum via a Fourier transform.
- **Data Analysis:** The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Key Applications and Logical Workflows

Bis[(pinacolato)boryl]methane's unique structure with two boryl groups on a single carbon atom makes it a valuable reagent.

Role in Suzuki-Miyaura Cross-Coupling

It serves as a key building block in the synthesis of benzylboronates and other complex molecules via the Suzuki-Miyaura reaction.[2] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.

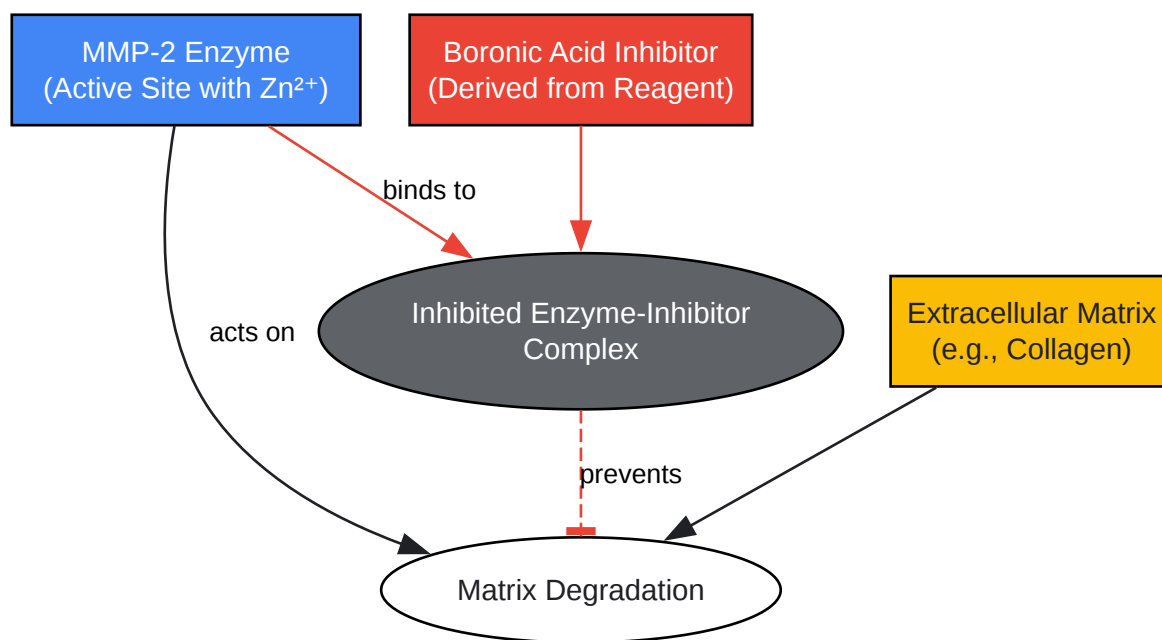


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Caption: Workflow of a Suzuki-Miyaura coupling using **Bis[(pinacolato)boryl]methane**.

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Organoboronate derivatives, including those synthesized from **Bis[(pinacolato)boryl]methane**, have been identified as inhibitors of enzymes like matrix metalloproteinase-2 (MMP-2).^{[3][5]} MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix; their overactivity is implicated in diseases such as cancer.^[14] The boronic acid moiety can interact with the catalytic zinc ion in the enzyme's active site, leading to inhibition.



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Caption: Logical diagram of MMP-2 inhibition by a boronic acid-based inhibitor.

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